L-Leucine, N-(cyclohexylcarbonyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

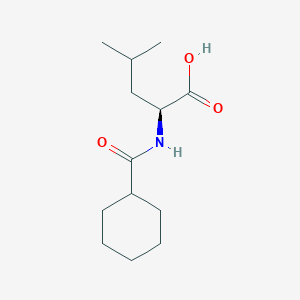

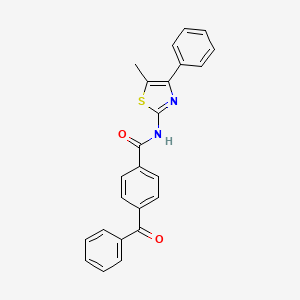

“L-Leucine, N-(cyclohexylcarbonyl)-” is a compound that is related to L-Leucine, an essential amino acid used in the biosynthesis of proteins . It has a molecular formula of C13H23NO3 . The compound is also known by other synonyms such as N-cyclohexanoyl-(L)-leucine and (Cyclohexanecarbonyl)-L-leucine .

Scientific Research Applications

Protein Turnover Regulation

L-Leucine plays a critical role in regulating protein turnover in muscle tissues. Studies have shown that leucine can stimulate the incorporation of radiolabeled precursors into muscle proteins, suggesting its pivotal role in protein-sparing effects during various physiological states (Buse & Reid, 1975).

Protein-Protein Interaction

Leucine-rich repeats (LRRs) serve as significant structural motifs for protein-protein interactions. Research on LRRs has enhanced understanding of protein structure and interaction mechanisms, which leucine plays a central role in (Kobe & Kajava, 2001).

Enhanced L-Leucine Production

Genetic engineering techniques have been utilized to enhance L-Leucine production in microorganisms like Corynebacterium glutamicum. This advancement supports increased bioconversion productivity and stability for industrial applications (Wang et al., 2020).

Chromosomal Protein Synthesis

Leucine is also involved in the synthesis of acidic chromosomal proteins, predominantly occurring in the cytoplasm before being transferred to the nucleus. This indicates a broader role in cellular protein synthesis (Stein & Baserga, 1971).

Nanosensor Development

Leucine has been central in the development of genetically encoded nanosensors for real-time in vivo measurement of cellular leucine dynamics, providing insights into cellular metabolism and enzyme activities (Mohsin et al., 2013).

Myofibrillar Protein Synthesis

Supplementation of low-protein beverages with leucine has shown to significantly enhance myofibrillar protein synthesis in young men. This has implications for muscle anabolism and protein beverage formulations (Churchward-Venne et al., 2014).

Insulin Secretion Regulation

Leucine plays a critical role in regulating insulin secretion from pancreatic beta cells. It serves as both a metabolic fuel and an allosteric activator, influencing gene transcription and protein synthesis in these cells (Yang et al., 2010).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that l-leucine, a component of this compound, plays a significant role in the regulation of blood-sugar levels, the growth and repair of muscle tissue, growth hormone production, wound healing, and energy regulation .

Mode of Action

L-leucine, a component of this compound, is known to activate the mtor signaling pathway . This pathway is crucial for protein synthesis and cellular growth.

Biochemical Pathways

L-Leucine, a component of (Cyclohexanecarbonyl)-L-leucine, is known to be involved in the mTOR signaling pathway . This pathway is essential for protein synthesis and cellular growth. It is also involved in the regulation of blood-sugar levels and energy regulation .

Pharmacokinetics

It is known that acetylation of leucine switches its uptake into cells from the l-type amino acid transporter (lat1) used by leucine to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) . This could potentially affect the bioavailability of the compound.

Result of Action

L-leucine, a component of this compound, is known to play a significant role in the regulation of blood-sugar levels, the growth and repair of muscle tissue, growth hormone production, wound healing, and energy regulation .

Properties

IUPAC Name |

(2S)-2-(cyclohexanecarbonylamino)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOSQGRPLTUAHR-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2872794.png)

![N-(1-cyanocycloheptyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B2872796.png)

![2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL](/img/structure/B2872800.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide](/img/structure/B2872801.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-2-methoxy-N-methylacetamide](/img/structure/B2872804.png)

![6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2872808.png)

![2-Chloro-3-methyl-3h,4h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2872809.png)

![2-[[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2872813.png)

![3-(4-Cyanophenyl)-2-{[(2,4-difluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B2872815.png)